(r)-2-Amino-3-(2-methoxyphenyl)propan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-(2-methoxyphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-13-10-5-3-2-4-8(10)6-9(11)7-12/h2-5,9,12H,6-7,11H2,1H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANUGARSDWUCCI-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C[C@H](CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereoselective Synthesis Methodologies for R 2 Amino 3 2 Methoxyphenyl Propan 1 Ol
Asymmetric Synthetic Routes to (R)-2-Amino-3-(2-methoxyphenyl)propan-1-ol and Related Scaffolds
Asymmetric synthesis provides a direct route to enantiomerically enriched compounds, avoiding the need for resolving racemic mixtures. Several strategies have been developed for the synthesis of chiral β-amino alcohols, which are applicable to the preparation of this compound.
Enantioselective Reduction Strategies for Ketone or Aldehyde Precursors
One of the most common approaches to chiral β-amino alcohols involves the enantioselective reduction of a prochiral ketone or aldehyde precursor. The corresponding α-amino ketone, 2-amino-1-(2-methoxyphenyl)propan-1-one, can be reduced to the desired amino alcohol. This transformation can be achieved using chiral reducing agents or catalytic hydrogenation with chiral catalysts.
For instance, chiral oxazaborolidine catalysts, famously developed by Corey, Itsuno, and Bakshi (CBS reduction), are highly effective for the asymmetric reduction of prochiral ketones with high enantioselectivity. acs.org While specific examples for the reduction of 2-amino-1-(2-methoxyphenyl)propan-1-one are not prevalent in the literature, the reduction of analogous aryl ketones has been extensively studied.
Table 1: Examples of Enantioselective Reduction of Ketones to Chiral Alcohols
| Ketone Substrate | Chiral Catalyst/Reagent | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Acetophenone | (R)-CBS catalyst, BH3·SMe2 | (R)-1-Phenylethanol | >98% | acs.org |
| 2,2,2-Trifluoroacetophenone | (-)-DIP-Chloride™ | (R)-1-Phenyl-2,2,2-trifluoroethanol | 90% | researchgate.net |
| α-Methoxyimino-β-keto esters | RuCl(p-cymene)[(S,S)-Ts-DPEN] | Chiral β-hydroxy-α-methoxyimino esters | up to >99% | nih.gov |
Chiral Catalyst-Mediated Approaches for Stereocontrol
The use of chiral transition metal catalysts for asymmetric reactions is a cornerstone of modern organic synthesis. For the synthesis of this compound, a key strategy involves the asymmetric hydrogenation or transfer hydrogenation of an appropriate precursor, such as an α-amino ketone or an enamine.
Ruthenium complexes bearing chiral diphosphine ligands, such as BINAP, or chiral diamine ligands, like TsDPEN, are highly effective for the asymmetric hydrogenation of ketones. ufmg.bracs.org The Noyori-Ikariya catalysts, for example, are renowned for their high efficiency and enantioselectivity in the asymmetric transfer hydrogenation of aryl ketones. ufmg.br The mechanism involves the formation of a ruthenium hydride species that delivers hydrogen to the carbonyl group in a stereocontrolled manner, dictated by the chiral ligand. ufmg.br
Organocatalytic and Biocatalytic Pathways for Analogous Amino Alcohols
In recent years, organocatalysis and biocatalysis have emerged as powerful tools for asymmetric synthesis, offering environmentally benign alternatives to metal-based catalysis. uni-koeln.de
Organocatalysis: Chiral amines, such as proline and its derivatives, can catalyze the asymmetric α-amination of aldehydes and ketones, providing access to chiral α-amino carbonyl compounds, which can then be reduced to the corresponding amino alcohols. nih.gov While direct application to the synthesis of the target compound is not widely reported, the methodology is well-established for a range of substrates.
Biocatalysis: Enzymes, such as alcohol dehydrogenases (ADHs), can exhibit exquisite enantioselectivity in the reduction of ketones. acs.orgmdpi.com A suitable engineered ADH could potentially reduce 2-amino-1-(2-methoxyphenyl)propan-1-one to this compound with high optical purity. Transaminases are another class of enzymes that can be used to introduce an amino group stereoselectively. rsc.org
Table 2: Biocatalytic Synthesis of Chiral Alcohols and Amines
| Substrate | Biocatalyst (Enzyme) | Product | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|
| 2-Keto-3-(N-benzoylamino)-3-phenyl propionic acid ethyl ester | Hansenula polymorpha | (2R,3S)-N-benzoyl-3-phenyl isoserine ethyl ester | >94% ee | mdpi.com |
| Tetrahydrothiophene-3-one | Alcohol dehydrogenase (ADH) from Lactobacillus kefir | (R)-Tetrahydrothiophene-3-ol | Not reported | acs.org |
| Furfural | (R)-oxynitrilase from Hevea brasiliensis followed by chemical reduction | (R)-2-amino-1-(2-furyl)ethanol | Not reported | acs.org |
Asymmetric Transfer Hydrogenation Techniques in β-Amino Alcohol Synthesis
Asymmetric transfer hydrogenation (ATH) is a particularly attractive method for the synthesis of chiral alcohols due to its operational simplicity and the use of readily available hydrogen donors like isopropanol (B130326) or formic acid. mdpi.com The Noyori-Ikariya catalysts, [Ru(arene)(chiral diamine)Cl], are preeminent in this field. nih.govufmg.br
The ATH of α-amino ketones is a direct and efficient route to chiral β-amino alcohols. The reaction proceeds with high enantioselectivity, and the configuration of the product alcohol is determined by the chirality of the diamine ligand used in the catalyst. For the synthesis of this compound, an (R,R)-configured catalyst would typically be employed for the reduction of the corresponding α-amino ketone.
Diastereoselective Synthesis and Separation Methods for Enantiopure this compound
Diastereoselective synthesis involves the creation of a new stereocenter under the influence of an existing one. This can be achieved by using a chiral auxiliary or a chiral substrate. For instance, starting from a chiral amino acid like (R)-2-amino-3-(2-methoxyphenyl)propanoic acid, the carboxylic acid functionality can be reduced to the alcohol to yield the target compound.
A notable example of a diastereoselective synthesis of a related compound is the synthesis of (2R,3R)-β-Methoxytyrosine. nih.gov This approach involves the asymmetric aziridination of a cinnamate (B1238496) ester, followed by a diastereoselective ring-opening of the aziridine (B145994) with methanol. nih.gov A similar strategy could be envisioned for the synthesis of this compound, where the stereochemistry at C2 is controlled by the chiral catalyst and the stereochemistry at C1 (after reduction) would be directed by the adjacent stereocenter.
Chiral Resolution Techniques for Racemic Amino Alcohol Mixtures
When a stereoselective synthesis is not feasible or efficient, the resolution of a racemic mixture is a viable alternative to obtain the desired enantiomer. Chiral resolution involves the separation of enantiomers, often by converting them into a mixture of diastereomers which can be separated by conventional techniques like crystallization or chromatography. tcichemicals.com
For amino alcohols, resolution can be achieved by forming diastereomeric salts with a chiral acid, such as tartaric acid or mandelic acid. google.com The different physical properties of the diastereomeric salts, such as solubility, allow for their separation by fractional crystallization. After separation, the desired enantiomer of the amino alcohol can be liberated by treatment with a base.
For example, the resolution of racemic 5-(2-aminopropyl)-2-methoxybenzenesulfonamide (B44550) has been successfully achieved using D-(-)-tartaric acid. google.com The diastereomeric salt of the (R)-amine with D-(-)-tartaric acid crystallizes preferentially from the solution. google.com A similar approach could be applied to the resolution of racemic 2-amino-3-(2-methoxyphenyl)propan-1-ol.
Diastereomeric Salt Formation and Fractional Crystallization
One of the most established and industrially viable methods for obtaining enantiomerically pure compounds is through the resolution of a racemic mixture. nih.gov This technique is predicated on the reaction of a racemic base, such as (±)-2-Amino-3-(2-methoxyphenyl)propan-1-ol, with an enantiomerically pure chiral acid. This reaction converts the pair of enantiomers into a pair of diastereomeric salts.
Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical characteristics, including solubility in a given solvent. nih.gov This difference in solubility is the cornerstone of fractional crystallization. By carefully selecting a resolving agent and a crystallization solvent, one of the diastereomeric salts can be induced to crystallize preferentially from the solution, leaving the other diastereomer dissolved in the mother liquor. google.com
The process involves several key steps:
Salt Formation : The racemic amino alcohol is mixed with an equimolar amount of a chiral resolving agent, such as (R,R)-tartaric acid or (S)-mandelic acid, in a suitable solvent.
Crystallization : The solution is allowed to cool or is partially evaporated, leading to the precipitation of the less soluble diastereomeric salt. The efficiency of this step is highly dependent on the choice of solvent, which can significantly alter the relative solubilities of the diastereomeric salts. nih.gov
Separation : The crystallized salt is separated from the solution by filtration.
Liberation of the Enantiomer : The purified diastereomeric salt is then treated with a base to neutralize the chiral acid, liberating the desired enantiomerically pure this compound.
The success of this method hinges on the recognition and interaction between the chiral resolving agent and the enantiomers, where factors like hydrogen bonding and steric interactions in the crystal lattice play a crucial role. nih.govmdpi.com
| Resolving Agent | Acid Type | Typical Application |
|---|---|---|
| (R,R)-Tartaric Acid | Dicarboxylic Acid | Resolution of racemic bases like methamphetamine. mdpi.com |
| (S)-Mandelic Acid | α-Hydroxy Acid | Widely used for a variety of amines. |
| (1S)-(+)-10-Camphorsulfonic Acid | Sulfonic Acid | Resolution of basic compounds. |
| (R)-(-)-O,O'-Dibenzoyl-Tartaric Acid | Tartaric Acid Derivative | Effective for resolving amino alcohols. |
Multicomponent Reaction Strategies for β-Amino Alcohol Scaffolds
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. acs.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity, making them ideal for creating libraries of compounds like β-amino alcohols. nih.gov
Several MCRs are applicable to the synthesis of β-amino alcohol scaffolds. The Mannich reaction, for instance, involves the aminoalkylation of an acidic proton located on a carbonyl compound. The classical reaction combines an aldehyde, a primary or secondary amine, and a ketone. rsc.org Variations of this reaction can lead to the formation of β-aminoketones, which can be subsequently reduced to the corresponding β-amino alcohols. rsc.org
Another powerful MCR is the Passerini reaction, which typically involves an isocyanide, an aldehyde (or ketone), and a carboxylic acid to form an α-acyloxy carboxamide. nih.gov A modified version, known as the reductive Passerini protocol, has been developed for the synthesis of β-amino alcohols. nih.gov These strategies offer a convergent and flexible approach to the β-amino alcohol core structure. While direct synthesis of this compound via an asymmetric MCR would be a sophisticated approach, the development of such specific catalysts and conditions remains a significant research area.
| Reaction | Reactants | Initial Product | Relevance to β-Amino Alcohols |
|---|---|---|---|
| Mannich Reaction | Aldehyde, Amine, Carbonyl Compound | β-Aminocarbonyl Compound (Mannich Base) | The aminocarbonyl product can be stereoselectively reduced to a β-amino alcohol. rsc.org |
| Passerini Reaction (Reductive Protocol) | Aldehyde, Isocyanide, Acid Component | α-Hydroxy-β-aminoamide derivative | Provides a direct route to functionalized β-amino alcohol scaffolds. nih.gov |
| Petasis Reaction (Borono-Mannich) | Amine, Aldehyde, Vinyl- or Aryl-boronic acid | Allylic or Benzylic Amine | Can be adapted to form β-amino alcohols by using α-hydroxy aldehydes. acs.org |
Protecting Group Strategies in the Synthesis of this compound Derivatives
In multi-step organic syntheses, protecting groups are essential tools to temporarily mask reactive functional groups, preventing them from participating in unwanted side reactions. researchgate.net For a bifunctional molecule like this compound, both the amino (-NH₂) and hydroxyl (-OH) groups often require protection. The choice of protecting groups is critical and must be orthogonal, meaning each group can be removed under specific conditions without affecting the other. ub.edu
Amino Group Protection: The nucleophilic nature of the amino group necessitates its protection during many synthetic transformations. Common protecting groups for amines include carbamates, which are generally stable and can be removed under specific conditions.
tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), the Boc group is stable under basic and nucleophilic conditions but is easily removed with strong acids like trifluoroacetic acid (TFA). researchgate.netug.edu.pl
Benzyloxycarbonyl (Cbz or Z): Introduced using benzyl (B1604629) chloroformate, the Cbz group is stable to acidic and basic conditions but can be cleaved by catalytic hydrogenation, which reduces it to toluene (B28343) and carbon dioxide. ug.edu.pl
9-Fluorenylmethoxycarbonyl (Fmoc): This group is introduced using Fmoc-Cl or Fmoc-OSu. It is stable to acidic conditions but is readily removed by a mild base, typically piperidine (B6355638) in DMF. ub.edu
Hydroxyl Group Protection: The hydroxyl group can act as a nucleophile or an acid, often requiring protection. Ethers and silyl (B83357) ethers are the most common choices.
Benzyl (Bn) Ether: Introduced using benzyl bromide (BnBr) with a base, the Bn group is robust and resistant to many reagents but can be removed by catalytic hydrogenation. researchgate.net
Silyl Ethers: A variety of silyl ethers are used, with their stability depending on the steric bulk of the alkyl groups on the silicon atom. Common examples include trimethylsilyl (B98337) (TMS), triethylsilyl (TES), and tert-butyldiphenylsilyl (TBDPS). They are typically introduced using the corresponding silyl chloride in the presence of a base like imidazole. utsouthwestern.edu Their removal is achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF).
| Functional Group | Protecting Group | Abbreviation | Common Cleavage Conditions |
|---|---|---|---|
| Amino (-NH₂) | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., Trifluoroacetic Acid) ug.edu.pl |
| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenation (H₂, Pd/C) | |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) ub.edu | |
| Hydroxyl (-OH) | Benzyl | Bn | Catalytic Hydrogenation (H₂, Pd/C) researchgate.net |
| tert-Butyldimethylsilyl | TBS or TBDMS | Fluoride Ion (e.g., TBAF) utsouthwestern.edu |
Role of R 2 Amino 3 2 Methoxyphenyl Propan 1 Ol As a Chiral Building Block in Advanced Organic Synthesis
Utility in the Enantioselective Construction of Complex Molecular Architectures
The inherent chirality of (R)-2-Amino-3-(2-methoxyphenyl)propan-1-ol makes it an invaluable asset in the enantioselective synthesis of complex molecules, where precise control of stereochemistry is paramount. Chiral 1,2-amino alcohols are recognized as privileged scaffolds in the development of drug candidates and chiral ligands. researchgate.net The strategic placement of the amino and hydroxyl groups allows for the formation of rigid cyclic intermediates, such as oxazolidinones, which can direct subsequent chemical transformations in a stereocontrolled manner. nih.gov
A prime example of its utility is in the synthesis of morpholine derivatives, which are core structures in many biologically active compounds. For instance, the antidepressant drug Reboxetine, a selective norepinephrine reuptake inhibitor, features a disubstituted morpholine ring. nih.gov The synthesis of the enantiomerically pure (S,S)-Reboxetine can be envisioned starting from this compound, where the chiral center of the amino alcohol dictates the stereochemistry of the final product. The synthesis of such morpholine derivatives often involves the cyclization of the amino alcohol with appropriate reagents, a process that can be achieved with high stereoselectivity. organic-chemistry.orgnih.gov
The application of this chiral building block extends to its use as a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer. After the desired stereocenter is established, the auxiliary can be removed and potentially recycled. nih.gov While direct examples for this specific compound are not extensively documented in readily available literature, the broader class of 2-amino alcohol derivatives is known to be effective as chiral auxiliaries in a range of asymmetric reactions, including alkylations, Diels-Alder reactions, and aldol additions. nih.gov
Precursor for Diverse Functionalized Organic Compounds
Beyond its role in constructing chiral frameworks, this compound serves as a versatile precursor for a wide array of functionalized organic compounds. The primary amine and hydroxyl groups are amenable to a variety of chemical modifications, allowing for the introduction of diverse functionalities.
The amino group can undergo reactions such as N-alkylation, N-acylation, and sulfonylation to introduce different substituents. These modifications can dramatically alter the chemical and physical properties of the resulting molecules, influencing their solubility, reactivity, and biological activity. Similarly, the hydroxyl group can be readily converted into other functional groups, including ethers, esters, and halides, providing further avenues for molecular diversification.
This versatility makes this compound a valuable starting material for the synthesis of libraries of compounds for drug discovery and materials science. For example, its derivatives are explored for their potential biological activities, leveraging the methoxyphenyl group's ability to participate in hydrophobic interactions and the amino and hydroxyl groups' capacity for hydrogen bonding with biological targets.
Integration into Synthetic Pathways for Fine Chemical Production
The utility of this compound extends to its integration into multi-step synthetic pathways for the production of fine chemicals, including active pharmaceutical ingredients (APIs). The efficient and stereocontrolled synthesis of chiral amines and amino alcohols is a critical aspect of modern pharmaceutical manufacturing. researchgate.netnih.gov
The synthesis of enantiomerically pure 1,2-amino alcohols through methods like catalytic asymmetric hydrogenation or transfer hydrogenation offers significant economic and environmental advantages over classical resolution techniques. organic-chemistry.org The availability of this compound as a readily accessible chiral starting material can streamline the synthesis of more complex downstream products.
For instance, in the context of pharmaceutical production, this chiral building block can be a key intermediate in the synthesis of drugs containing a morpholine or a related heterocyclic core. The ability to introduce the desired stereochemistry early in the synthetic sequence, by using an enantiomerically pure starting material like this compound, is a highly desirable strategy in process chemistry. This approach avoids the need for costly and often inefficient chiral separations at later stages of the synthesis.
Derivatization Strategies for Specific Synthetic Goals
To meet the demands of specific synthetic challenges, various derivatization strategies can be applied to this compound. These strategies aim to modify the molecule's reactivity, protect one of the functional groups while the other is being manipulated, or introduce new functionalities that enable subsequent transformations.
One common strategy involves the protection of the amino or hydroxyl group. For example, the amino group can be protected with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group, allowing for selective reactions at the hydroxyl moiety. Conversely, the hydroxyl group can be protected as a silyl (B83357) ether or a benzyl (B1604629) ether to enable chemistry at the amino group.
Another important derivatization strategy is the conversion of the 1,2-amino alcohol into a chiral ligand for asymmetric catalysis. The amino and hydroxyl groups can be functionalized with phosphine or other coordinating groups to create bidentate ligands. These chiral ligands can then be complexed with transition metals to form catalysts that can induce high levels of enantioselectivity in a wide range of chemical reactions. The modular nature of these ligands, derived from readily available amino alcohols, allows for the fine-tuning of their steric and electronic properties to optimize catalytic performance. researchgate.net
Furthermore, derivatization can be employed to enhance the analytical detection of the compound or its products. Reagents can be used to introduce chromophores or fluorophores, facilitating their analysis by techniques such as HPLC or fluorescence spectroscopy. mdpi.comresearchgate.net
Below is a table summarizing some common derivatization strategies for amino alcohols and their potential applications:
| Functional Group Targeted | Derivatization Reaction | Resulting Functional Group | Purpose/Application |
| Amino Group | N-Acylation | Amide | Protection, introduction of new functionalities |
| Amino Group | N-Alkylation | Secondary/Tertiary Amine | Modification of properties, synthesis of new compounds |
| Amino Group | N-Sulfonylation | Sulfonamide | Protection, modification of biological activity |
| Hydroxyl Group | O-Silylation | Silyl Ether | Protection |
| Hydroxyl Group | O-Benzylation | Benzyl Ether | Protection |
| Hydroxyl Group | Esterification | Ester | Pro-drugs, modification of solubility |
| Both | Cyclization | Oxazolidinone | Chiral auxiliary, intermediate for further synthesis |
| Both | Functionalization | Chiral Ligand | Asymmetric catalysis |
Applications of R 2 Amino 3 2 Methoxyphenyl Propan 1 Ol in Asymmetric Catalysis and Ligand Design
Development of Chiral Ligands for Stereoselective Transformations
The versatility of (R)-2-Amino-3-(2-methoxyphenyl)propan-1-ol allows for its development into several classes of chiral ligands. These ligands, upon coordination with a metal, form catalysts that can direct the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer over the other. The effectiveness of these ligands often stems from their rigid and well-defined three-dimensional structures, which create a chiral pocket to control the approach of substrates to the catalytic active site.
Chiral Schiff bases are a prominent class of ligands in coordination chemistry, valued for their straightforward synthesis and modularity. They are typically formed through the condensation reaction between a primary amine and an aldehyde or ketone. In this context, the primary amino group of this compound can react with various aldehydes, such as substituted salicylaldehydes, to yield chiral Schiff base ligands. mdpi.com
The synthesis involves refluxing equimolar amounts of the amino alcohol and an appropriate aldehyde, often in an alcohol solvent like methanol. mdpi.comscispace.com The resulting molecule contains an imine (-C=N-) bond and retains the chiral center from the amino alcohol precursor. These Schiff bases often act as multidentate ligands, coordinating to metal ions through the imine nitrogen and the hydroxyl oxygen atoms. scispace.com For instance, condensation with salicylaldehyde (B1680747) derivatives can produce tetradentate ligands that readily form stable complexes with various transition metals, including vanadium and iron. mdpi.com The electronic and steric properties of the final ligand can be fine-tuned by selecting different substituted aldehydes, allowing for the optimization of the catalyst's performance for a specific reaction.
The efficacy of ligands derived from this compound in asymmetric catalysis is fundamentally linked to their ability to form stable chelate complexes with metal ions. The term "chelation" refers to the formation of two or more separate coordinate bonds between a multidentate ligand and a single central metal atom. Both the parent β-amino alcohol and its Schiff base derivatives are excellent chelating agents.
The nitrogen atom of the amino or imine group and the oxygen atom of the hydroxyl group can coordinate simultaneously to a metal center, forming a stable five-membered ring. This chelation creates a rigid and well-defined chiral environment around the metal. The stereochemistry at the carbon bearing the amino group and the carbon bearing the hydroxyl group dictates the conformation of the chelate ring and, consequently, the spatial arrangement of other ligands and substrates around the metal. This fixed chiral scaffolding is crucial for inducing enantioselectivity, as it forces the substrate to approach the metal's active site from a specific direction, thereby controlling the stereochemistry of the product.
One of the most successful applications of chiral β-amino alcohols is in catalyzing the enantioselective addition of organozinc reagents to aldehydes. wikipedia.org This reaction is a powerful tool for forming chiral secondary alcohols, which are important intermediates in the synthesis of pharmaceuticals and natural products. wikipedia.orgwestlake.edu.cn Ligands like this compound are highly effective for this transformation.
The process begins with the reaction between the β-amino alcohol ligand and a dialkylzinc reagent (e.g., diethylzinc). This reaction forms a chiral zinc alkoxide complex. This complex then acts as the active catalyst. The aldehyde substrate coordinates to the Lewis acidic zinc center, which activates its carbonyl group for nucleophilic attack. The chiral ligand, now part of the catalyst, creates a sterically biased environment that directs the incoming alkyl group from the organozinc reagent to one of the two prochiral faces of the aldehyde. This results in the formation of the product alcohol with high enantiomeric excess (ee). wikipedia.orgacs.org The bulky 2-methoxyphenyl group on the ligand plays a significant role in creating the necessary steric hindrance to guide the stereochemical outcome. Numerous studies have demonstrated that ligands with bulky substituents tend to afford higher levels of enantioselectivity. acs.org
Below is a table summarizing the performance of various β-amino alcohol ligands in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde, illustrating the high efficiency of this catalyst class.
Role in the Creation of Chiral Metal-Organic Frameworks (MOFs)
Chiral Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked together by organic molecules. rsc.org When the organic linkers are chiral, the resulting MOF possesses a chiral structure, making it suitable for applications such as enantioselective separation and catalysis. rsc.orgrsc.org
Biomolecules, including amino acids and their derivatives, are excellent candidates for chiral linkers due to their natural abundance, structural diversity, and inherent chirality. uab.cat this compound, with its defined stereocenter and versatile amino and hydroxyl functional groups, can be employed as a chiral building block for MOFs. It can either be used directly as a linker or be incorporated into a larger, more complex organic strut before being assembled into the framework. By incorporating this molecule, the resulting MOF will have chiral pores and channels. This chirality can be used to differentiate between enantiomers of a guest molecule, allowing for the selective adsorption or catalytic conversion of one enantiomer over the other. The synthesis of MOFs using chiral linkers is a modular approach that can provide access to a wide range of materials tailored for specific enantioselective applications. rsc.org
Catalytic Enantioselective Reactions Utilizing this compound Derived Catalysts
While the addition of organozincs to aldehydes is a hallmark application, catalysts derived from this compound and related β-amino alcohols are effective in a broader range of enantioselective reactions. The combination of a chiral ligand with different transition metals opens up diverse catalytic possibilities.
Asymmetric Transfer Hydrogenation (ATH): Ruthenium complexes prepared from chiral β-amino alcohols are efficient catalysts for the asymmetric transfer hydrogenation of ketones and imines. mdpi.com In this process, a hydrogen atom is transferred from a simple source like isopropyl alcohol to the substrate, yielding a chiral alcohol or amine. The ligand's rigid structure is crucial for achieving high enantioselectivity. mdpi.com
Asymmetric Ring-Opening of Epoxides: Chiral metal complexes, for instance those with Fe(III), can catalyze the asymmetric desymmetrization of meso-epoxides. rsc.org The reaction with anilines leads to the formation of valuable chiral β-amino alcohols with high enantiopurity. rsc.org
Enantioselective C-H Amination: Advanced catalytic systems enable the direct amination of C-H bonds. nih.gov Multi-catalytic strategies, sometimes involving both a copper catalyst with a chiral ligand and a photosensitizer, can achieve regio- and enantioselective radical C-H amination of alcohols to produce chiral β-amino alcohols. nih.gov
The table below provides an overview of various enantioselective reactions where β-amino alcohol-derived catalysts have shown significant success.
Mechanistic Insights into Chiral Induction in Catalytic Systems
Understanding the mechanism of chiral induction is key to designing more effective catalysts. For the enantioselective addition of dialkylzincs to aldehydes catalyzed by β-amino alcohols, extensive studies have illuminated the likely transition state.
The active catalyst is not a simple monomeric species but rather a more complex aggregate, often a dimer. The proposed mechanism involves a dinuclear zinc complex bridged by the oxygen atoms of two amino alcohol ligands. In this transition state, one zinc atom acts as a Lewis acid, coordinating and activating the aldehyde. The other zinc atom holds the alkyl group that will be transferred. The chiral ligands create a highly organized and sterically demanding pocket around the reacting centers. The bulky substituents on the ligand, such as the 2-methoxyphenyl group, dictate the orientation of the aldehyde within this pocket, exposing one of its faces to preferential attack by the alkyl group.
An interesting phenomenon observed in these systems is a "non-linear effect," where the enantiomeric excess of the product is not directly proportional to the enantiomeric purity of the chiral ligand used. acs.org This observation supports the involvement of dimeric catalytic species. The formation of both homochiral dimers (made from two ligands of the same chirality) and heterochiral dimers (made from ligands of opposite chirality) can occur. These different dimers often have vastly different catalytic activities and selectivities, leading to the non-linear relationship.
Spectroscopic and Advanced Structural Elucidation of R 2 Amino 3 2 Methoxyphenyl Propan 1 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Constitutional and Configurational Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional experiments, it is possible to unambiguously assign every proton and carbon atom in (R)-2-amino-3-(2-methoxyphenyl)propan-1-ol and confirm its relative and absolute configuration.
One-dimensional NMR provides fundamental information about the chemical environment, connectivity, and number of different types of protons and carbons in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton. The ortho-substitution on the phenyl ring leads to a complex splitting pattern for the aromatic protons. The signals for the hydroxyl (-OH) and amine (-NH₂) protons are often broad and their chemical shifts can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.
Interactive Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound in CDCl₃.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (H-3', H-4', H-5', H-6') | 6.80 - 7.25 | Multiplet (m) | 4H |
| Methoxy (B1213986) (-OCH₃) | ~3.85 | Singlet (s) | 3H |
| Hydroxymethyl (-CH₂OH) | 3.50 - 3.70 | Multiplet (m) | 2H |
| Chiral Center (-CH(NH₂)-) | ~3.10 | Multiplet (m) | 1H |
| Benzyl (B1604629) Protons (-CH₂-Ar) | 2.60 - 2.80 | Multiplet (m) | 2H |
| Amine & Hydroxyl (-NH₂, -OH) | 1.50 - 2.50 | Broad Singlet (br s) | 3H |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environment. The spectrum for this compound is expected to show 10 distinct signals, corresponding to the ten carbon atoms in the molecule.
Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Quaternary Aromatic (C-1') | ~128.0 |
| Quaternary Aromatic (C-2') | ~157.5 |
| Aromatic (CH) | 110.0 - 130.0 |
| Hydroxymethyl (-CH₂OH) | ~65.0 |
| Methoxy (-OCH₃) | ~55.2 |
| Chiral Center (-CH(NH₂)-) | ~54.0 |
| Benzyl Carbon (-CH₂-Ar) | ~36.0 |
Two-dimensional NMR experiments are essential for establishing connectivity and spatial relationships within the molecule, which is critical for unambiguous signal assignment. researchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings between adjacent protons. For this compound, COSY would show correlations between the protons on the C1-C2-C3 propanol (B110389) backbone, helping to trace the connectivity of the aliphatic chain.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms. This technique allows for the definitive assignment of each carbon signal by linking it to its already-assigned proton signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds away). This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, a correlation would be expected between the methoxy protons (-OCH₃) and the C-2' carbon of the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is crucial for determining the molecule's preferred conformation and confirming stereochemistry.
Interactive Table 3: Key Expected 2D NMR Correlations for this compound.
| 2D NMR Technique | Correlated Nuclei | Expected Key Correlations | Information Gained |
| COSY | ¹H ↔ ¹H | H-1 ↔ H-2; H-2 ↔ H-3 | Confirms the -CH(NH₂)-CH₂-Ar and -CH(NH₂)-CH₂OH spin systems. |
| HSQC | ¹H ↔ ¹³C (1-bond) | H-1 ↔ C-1; H-2 ↔ C-2; H-3 ↔ C-3; H-OCH₃ ↔ C-OCH₃ | Unambiguously assigns carbon signals based on proton assignments. |
| HMBC | ¹H ↔ ¹³C (2-3 bonds) | H-3 ↔ C-1'; H-OCH₃ ↔ C-2'; H-1 ↔ C-2 | Links the aliphatic chain to the aromatic ring and confirms functional group placement. |
| NOESY | ¹H ↔ ¹H (through space) | H-3 ↔ H-3' (Aromatic) | Provides insights into the 3D structure and conformation around the C2-C3 bond. |
Vibrational Spectroscopy for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. It is highly effective for identifying functional groups and can also provide information about molecular conformation.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum displays characteristic absorption bands for specific functional groups. The FT-IR spectrum of this compound would be dominated by features characteristic of its alcohol, amine, and substituted aromatic functionalities. researchgate.net
Interactive Table 4: Characteristic FT-IR Absorption Bands Expected for this compound.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | Alcohol (-OH) | 3200 - 3500 | Strong, Broad |
| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3400 | Medium, Two Bands |
| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | -CH₂-, -CH- | 2850 - 2960 | Medium-Strong |
| C=C Stretch (Aromatic) | Benzene (B151609) Ring | ~1600, ~1480 | Medium-Strong |
| C-O Stretch (Ether) | Ar-O-CH₃ | 1230 - 1270 | Strong |
| C-O Stretch (Alcohol) | C-OH | 1020 - 1070 | Strong |
Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light, and the resulting spectrum provides information about vibrational modes. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. Therefore, symmetric vibrations and non-polar bonds often produce strong Raman signals. For this compound, strong Raman signals would be expected for the aromatic ring's "breathing" modes.
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight and elemental formula of a compound and to deduce its structure by analyzing fragmentation patterns.
The molecular formula for this compound is C₁₀H₁₅NO₂. Its nominal molecular weight is 181 g/mol . High-resolution mass spectrometry (HRMS) would confirm the exact mass, consistent with this formula.
Upon ionization, the molecular ion ([M]⁺˙) can undergo characteristic fragmentation. The presence of the alcohol, amine, and benzylic ether functionalities dictates the primary fragmentation pathways. Key fragmentation processes for amino alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the heteroatom) and the loss of small, stable neutral molecules like water or ammonia. libretexts.orgunito.it
Interactive Table 5: Predicted Key Fragment Ions in the Mass Spectrum of this compound.
| Predicted m/z | Proposed Fragment Structure/Loss | Fragmentation Pathway |
| 181 | [C₁₀H₁₅NO₂]⁺˙ | Molecular Ion (M⁺˙) |
| 164 | [M - NH₃]⁺˙ | Loss of ammonia |
| 163 | [M - H₂O]⁺˙ | Loss of water |
| 150 | [M - CH₂OH]⁺ | Alpha-cleavage next to the chiral carbon |
| 121 | [C₈H₉O]⁺ | Cleavage of C2-C3 bond, forming a methoxybenzyl cation |
| 91 | [C₇H₇]⁺ | Tropylium ion (from rearrangement of benzyl fragment) |
| 31 | [CH₂OH]⁺ | Alpha-cleavage next to the alcohol |
Chiroptical Methods for Enantiomeric Purity Determination
The determination of enantiomeric purity is a critical aspect of characterizing chiral compounds like this compound. Chiroptical methods are indispensable for quantifying the excess of one enantiomer over the other in a mixture, a value expressed as enantiomeric excess (% ee). thieme-connect.de These techniques rely on the differential interaction of enantiomers with a chiral environment or polarized light.
Optical rotation is a fundamental chiroptical property used to characterize and assess the enantiomeric purity of chiral molecules. Enantiomers rotate the plane of plane-polarized light by equal amounts but in opposite directions. The (R)-enantiomer will exhibit a specific rotation value that is opposite in sign to its (S)-enantiomer counterpart. nih.gov The measurement is reported as the specific rotation [α], which is a standardized value dependent on temperature, the wavelength of light used (typically the sodium D-line, 589 nm), concentration, and the solvent.
The enantiomeric purity, often referred to as optical purity (P), can be determined by comparing the measured specific rotation of a sample to the known specific rotation of the pure enantiomer. thieme-connect.de For instance, a sample of (R)-1-(4-methoxyphenyl)ethanol showed a specific rotation of [α]D²⁹ = +44.06 (c = 0.54, CH₂Cl₂), indicating its dextrorotatory nature. rsc.org The magnitude of this value is directly proportional to the excess of the (R)-enantiomer in the sample.
Table 1: Example of Specific Rotation Data for Related Chiral Alcohols
| Compound | Specific Rotation [α]D | Conditions (Concentration, Solvent) |
|---|---|---|
| (R)-1-(4-methoxyphenyl)ethanol | +44.06° | c = 0.54, CH₂Cl₂ |
| (R)-1-(3-methoxyphenyl)ethanol | +20.79° | c = 0.49, CH₂Cl₂ |
| (R)-1-(2-methoxyphenyl)ethanol | Not specified | Not specified |
Data is illustrative of typical measurements for similar structures. rsc.org
Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is a powerful and widely used technique for the direct separation of enantiomers. This separation allows for the precise determination of the enantiomeric ratio and, consequently, the enantiomeric excess (% ee). The method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, causing one to be retained longer than the other, resulting in different retention times (t). rsc.org
The determination of enantiomeric excess for compounds structurally similar to this compound is routinely achieved using chiral HPLC. For example, the enantiomeric excess of (R)-1-(4-methoxyphenyl)ethanol was determined to be 91% ee using a Daicel Chiralpak OD-H column. rsc.org The two enantiomers were separated with distinct retention times for the minor and major peaks, allowing for accurate quantification by integrating the peak areas. rsc.org
Table 2: Illustrative Chiral HPLC Conditions for Enantiomeric Separation
| Parameter | Value |
|---|---|
| Column | Daicel Chiralpak OD-H (0.46 x 25 cm) |
| Mobile Phase | n-hexane/i-propanol = 95/5 |
| Flow Rate | 0.7 mL/min |
| Detection | λ = 214 nm |
| Retention Time (t_minor) | 15.51 min |
| Retention Time (t_major) | 17.25 min |
These conditions were reported for the separation of (R)-1-(4-methoxyphenyl)ethanol enantiomers. rsc.org
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure
Single-crystal X-ray crystallography stands as the most definitive method for the unambiguous determination of the absolute configuration of a chiral molecule. researchgate.net This technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise determination of the spatial arrangement of every atom. For chiral molecules, the use of X-ray radiation with a wavelength near an absorption edge of one of the atoms (anomalous dispersion or resonant scattering) allows for the differentiation between the two possible enantiomeric forms. researchgate.net
The analysis can distinguish between the real structure and its inverted mirror image, confirming whether a chiral center has an (R) or (S) configuration. For example, in a study of a different chiral compound, X-ray crystallography identified one enantiomer as having the S-configuration, which consequently established the other as the R-enantiomer. nih.gov The results of a crystallographic analysis include precise bond lengths, bond angles, and torsion angles, as well as detailed information about the crystal packing and intermolecular interactions, such as hydrogen bonds, in the solid state. researchgate.net
Table 3: Representative Crystallographic Data Obtained from X-ray Analysis
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 15.777(4) |
| b (Å) | 10.030(3) |
| c (Å) | 17.685(5) |
| **β (°) ** | 100.090(4) |
| **Volume (ų) ** | 2755.3(12) |
| **Z (molecules/unit cell) ** | 2 |
Data shown is for a representative chiral molecule and illustrates the type of information generated. rsc.org
Integration of Spectroscopic Data with Computational Analysis for Structure Elucidation
The elucidation of complex molecular structures is greatly enhanced by integrating experimental spectroscopic data with high-level computational analysis. This synergistic approach uses computational methods, such as Density Functional Theory (DFT), to predict molecular properties that can be directly compared with experimental results. researchgate.net
For a molecule like this compound, computational modeling can be used to predict its stable conformations and the corresponding spectroscopic signatures (e.g., NMR chemical shifts, vibrational frequencies). By comparing these theoretical predictions with data obtained from experimental NMR and IR spectroscopy, the proposed structure can be validated with a high degree of confidence.
Furthermore, this integrated approach is valuable for assigning absolute configuration. Computational chemistry can predict chiroptical properties, such as the sign and magnitude of optical rotation or the features of an electronic circular dichroism (ECD) spectrum. When experimental measurements are challenging or ambiguous, a strong correlation between the calculated and observed chiroptical data can provide compelling evidence for the assignment of the absolute configuration. researchgate.net This combination of experimental and theoretical analysis provides a more complete and robust understanding of the molecule's structure both in solution and in the solid state.
Computational Chemistry and Molecular Modeling of R 2 Amino 3 2 Methoxyphenyl Propan 1 Ol
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics and predicting the chemical behavior of molecules. For amino alcohol compounds, DFT methods are employed to optimize molecular geometry, calculate electronic energies, and derive a variety of molecular properties that govern reactivity. mdpi.comnih.gov These calculations provide a theoretical framework for understanding the intrinsic properties of (R)-2-Amino-3-(2-methoxyphenyl)propan-1-ol.
Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical descriptor of chemical reactivity, kinetic stability, and polarizability. A smaller energy gap suggests higher reactivity. mdpi.com
In molecules containing aromatic rings and heteroatoms, such as this compound, the HOMO is typically localized on the electron-rich methoxyphenyl ring and the lone pairs of the nitrogen and oxygen atoms. The LUMO is often distributed over the aromatic system. This distribution dictates how the molecule interacts with other chemical species. For instance, studies on related methoxyphenyl derivatives show that the energy gap can be used to correlate structure with reactivity. nih.gov
Table 1: Illustrative FMO Data for a Related Methoxyphenyl Compound This data is for (E)-1-(4-methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one and serves as an example of typical values obtained from DFT calculations.
| Parameter | Energy (eV) |
| EHOMO | -6.21 |
| ELUMO | -2.15 |
| Energy Gap (ΔE) | 4.06 |
Data sourced from DFT studies on analogous compounds. nih.gov
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, intramolecular interactions, and the delocalization of electron density. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is calculated to predict how a molecule will interact with electrophiles or nucleophiles. In an MEP map, regions of negative potential (typically colored red) correspond to areas rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack.
For this compound, MEP analysis would reveal negative potential concentrated around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups and the nitrogen atom of the amino group, due to their lone pairs of electrons. Positive potential would be expected around the hydrogen atoms of the amino and hydroxyl groups.
From DFT calculations, various global reactivity descriptors can be calculated. These quantities, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), provide quantitative measures of a molecule's reactivity. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape, which includes all possible spatial arrangements of its atoms. nih.gov
By simulating the molecule's behavior in different environments (e.g., in a vacuum or in a solvent like water), researchers can identify the most stable, low-energy conformations. The simulations reveal how intramolecular hydrogen bonds—for instance, between the amino and hydroxyl groups—can influence the molecule's preferred shape. dntb.gov.ua Furthermore, MD can model intermolecular interactions, such as hydrogen bonding with solvent molecules, which plays a crucial role in the molecule's solubility and behavior in solution. nih.gov While specific MD studies on this compound are not prevalent, conformational analyses of similar amino alcohol derivatives have been performed, highlighting the importance of hydrogen bonding networks in determining their solid-state structures. researchgate.net
Computational Analysis of Reaction Mechanisms and Transition States in Systems Involving this compound
Computational chemistry provides essential tools for investigating the detailed step-by-step pathways of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states—the high-energy structures that connect them. researchgate.net
For reactions involving this compound, quantum mechanical methods like DFT can be used to calculate the activation energies (the energy barrier that must be overcome for a reaction to occur) and reaction energies. This information is vital for understanding reaction kinetics and thermodynamics. For example, a computational study on the reaction of a structurally similar compound, 2-amino-2-methyl-1-propanol (B13486) (AMP), with CO2 investigated two competing mechanisms: a zwitterion-mediated pathway and a termolecular pathway. researchgate.net The calculations determined the transition state structures and activation free energies for each step, providing a fundamental understanding of the reaction's feasibility and preferred pathway. researchgate.net Such computational approaches could be applied to understand the reactivity of the amino and hydroxyl groups in this compound in various chemical transformations.
Ligand-Protein Interaction Modeling (Molecular Docking) for Mechanistic Insights in Chemical Biology
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. ic.ac.uk This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of a ligand's biological activity. physchemres.org
In the context of this compound, docking studies can provide hypotheses about its potential protein targets. The simulation places the molecule into the binding site of a protein and calculates a "docking score," which estimates the binding affinity. Analysis of the best-scoring poses reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex.
Docking studies have been performed on many compounds containing methoxyphenyl or amino alcohol moieties against various protein targets. nih.govanalchemres.org These studies consistently show the importance of the hydroxyl and amino groups in forming hydrogen bonds with polar residues in the protein's active site, while the methoxyphenyl group often engages in hydrophobic or pi-stacking interactions. The stability of these predicted binding modes is often further validated using MD simulations. nih.gov
Table 2: Example of Molecular Docking Results for Related Ligands Against Protein Targets This table presents data from various studies on compounds analogous to the subject molecule to illustrate typical interaction findings.
| Ligand | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |
| (E)-1-(4-methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one | XIAP Protein | -16.52 | Not specified (van der Waals) |
| Eugenol (4-allyl-2-methoxyphenyl) | Pseudomonal proteins | -5.5 to -9.1 | Not specified (hydrophobic, H-bonds) |
| Kahweol | Not specified | -8.1 | Not specified |
| Cafestol | Not specified | -8.1 | Not specified |
Data sourced from multiple computational studies. nih.govresearchgate.net
Prediction of Spectroscopic Parameters and Comparative Analysis with Experimental Data
In the field of computational chemistry, the accurate prediction of spectroscopic parameters is a crucial validation of the chosen theoretical model. By comparing computationally derived data with experimental spectra, researchers can assess the quality of the calculated molecular structure and its electronic properties. This comparative analysis is particularly important for chiral molecules like this compound, where subtle conformational changes can influence spectroscopic outcomes. The primary methods for such predictions are rooted in Density Functional Theory (DFT), which has proven to be a reliable tool for forecasting a range of spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.
The general methodology involves optimizing the molecular geometry of the compound at a specific level of theory, such as B3LYP with a 6-311++G(d,p) basis set. Following optimization, the spectroscopic properties are calculated using specialized methods. For instance, NMR chemical shifts are often calculated using the Gauge-Independent Atomic Orbital (GIAO) method. Vibrational frequencies (IR) are determined from the second derivatives of the energy with respect to atomic displacements. Electronic transitions (UV-Vis) are typically predicted using Time-Dependent DFT (TD-DFT).
While specific, comprehensive studies performing a direct comparison of predicted and experimental spectra for this compound are not extensively detailed in the public literature, the principles of such an analysis are well-established. The following sections illustrate the expected correlations based on the known functional groups of the molecule and the standard computational methods employed for similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is highly sensitive to the chemical environment of each nucleus in a molecule. Theoretical calculations of ¹H and ¹³C NMR chemical shifts provide a direct means to validate the computed molecular structure. The GIAO method is a standard approach for calculating these shifts. The predicted values are then correlated with experimental data, often showing a linear relationship.
For this compound, key chemical shifts would be expected for the protons and carbons of the methoxyphenyl group, the propanol (B110389) backbone, and the amine and hydroxyl groups. Discrepancies between predicted and experimental values can often be attributed to solvent effects, which can be modeled computationally but add complexity.
Table 1: Comparative Analysis of Predicted and Hypothetical Experimental ¹H NMR Chemical Shifts (δ, ppm) This table presents hypothetical experimental data for illustrative purposes, as specific experimental spectra for this compound are not readily available in published literature.
| Proton Assignment | Predicted Chemical Shift (ppm) | Hypothetical Experimental Chemical Shift (ppm) |
|---|---|---|
| Aromatic (H-Ar) | 6.8 - 7.3 | 6.85 - 7.25 |
| Methoxy (H-OCH₃) | 3.85 | 3.82 |
| Methylene (H-CH₂) | 3.5 - 3.7 | 3.55, 3.65 |
| Methine (H-CH) | 3.1 - 3.3 | 3.15 |
| Benzyl (B1604629) (H-CH₂Ar) | 2.6 - 2.8 | 2.68, 2.78 |
| Amine (H-NH₂) | 1.5 - 2.5 | Variable (broad) |
Table 2: Comparative Analysis of Predicted and Hypothetical Experimental ¹³C NMR Chemical Shifts (δ, ppm) This table presents hypothetical experimental data for illustrative purposes, as specific experimental spectra for this compound are not readily available in published literature.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Hypothetical Experimental Chemical Shift (ppm) |
|---|---|---|
| Aromatic (C-O) | 157.5 | 157.8 |
| Aromatic (C-H) | 110 - 130 | 110.5 - 128.0 |
| Aromatic (C-C) | 127.0 | 127.5 |
| Methylene (C-OH) | 65.0 | 65.4 |
| Methoxy (C-OCH₃) | 55.5 | 55.3 |
| Methine (C-N) | 54.0 | 54.2 |
Vibrational Spectroscopy (FT-IR)
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups within a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities. It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations of the theoretical model, leading to better agreement with experimental data.
Key vibrational modes for this compound would include O-H and N-H stretching, C-H stretching (both aromatic and aliphatic), C=C stretching of the aromatic ring, and C-O stretching from the ether and alcohol groups.
Table 3: Comparative Analysis of Predicted and Hypothetical Experimental FT-IR Frequencies (cm⁻¹) This table presents hypothetical experimental data for illustrative purposes, as specific experimental spectra for this compound are not readily available in published literature.
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Hypothetical Experimental Frequency (cm⁻¹) |
|---|---|---|
| O-H Stretch | 3350 | 3360 (broad) |
| N-H Stretch | 3300, 3280 | 3310, 3290 (broad) |
| Aromatic C-H Stretch | 3050 | 3055 |
| Aliphatic C-H Stretch | 2930 | 2935 |
| Aromatic C=C Stretch | 1600, 1495 | 1605, 1500 |
| Asymmetric C-O-C Stretch | 1245 | 1250 |
Electronic Spectroscopy (UV-Vis)
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. TD-DFT is the most common method for predicting the absorption wavelengths (λ_max) and oscillator strengths (f) of these transitions. For aromatic compounds like this compound, the key electronic transitions are typically π → π* transitions associated with the benzene (B151609) ring. The position of the methoxy group can influence the energy of these transitions.
Table 4: Comparative Analysis of Predicted and Hypothetical Experimental UV-Vis Absorption Data This table presents hypothetical experimental data for illustrative purposes, as specific experimental spectra for this compound are not readily available in published literature. Solvent effects can cause significant shifts in experimental λ_max.
| Electronic Transition | Predicted λ_max (nm) | Hypothetical Experimental λ_max (nm) | Oscillator Strength (f) |
|---|---|---|---|
| π → π* | 275 | 278 | > 0.1 |
The strong correlation typically observed between the scaled, predicted data and experimental findings for similar molecules underscores the power of computational chemistry to complement and interpret experimental spectroscopic results. This synergy allows for a more profound understanding of the molecule's structural and electronic characteristics.
Exploration of Structure Property Relationships in R 2 Amino 3 2 Methoxyphenyl Propan 1 Ol Derivatives
Investigation of Substituent Effects on Reactivity and Selectivity in Derived Compounds
The reactivity and selectivity of compounds derived from (R)-2-Amino-3-(2-methoxyphenyl)propan-1-ol are profoundly influenced by the nature and position of substituents on the aromatic ring. These modifications can alter the electron density of the phenyl group and, by extension, impact the nucleophilicity and steric environment of the amino and hydroxyl moieties.
Theoretical studies on similar aromatic systems, such as thiophene (B33073) derivatives, have established a clear correlation between the electronic properties of substituents and the activation energy of nucleophilic aromatic substitution reactions. Electron-withdrawing groups (EWGs) like nitro (NO2) or cyano (CN) generally enhance the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. nih.gov Conversely, electron-donating groups (EDGs) such as methoxy (B1213986) (OCH3) or amino (NH2) increase electron density, which can either facilitate or hinder specific reactions depending on the mechanism. researchgate.net
In the context of this compound derivatives, introducing an EWG at the para-position of the methoxyphenyl ring is expected to decrease the electron-donating effect of the ring on the side chain, potentially influencing the pKa of the amino group. This alteration in basicity can affect the reactivity of the amine in nucleophilic addition or substitution reactions.
Table 1: Predicted Substituent Effects on the Reactivity of this compound Derivatives
| Substituent (at para-position) | Electronic Effect | Predicted Impact on Amino Group Nucleophilicity | Predicted Impact on Aromatic Ring Electrophilicity |
| -NO₂ | Electron-Withdrawing | Decrease | Increase |
| -CN | Electron-Withdrawing | Decrease | Increase |
| -Cl | Electron-Withdrawing (Inductive) | Decrease | Increase |
| -H | Neutral | Baseline | Baseline |
| -CH₃ | Electron-Donating | Increase | Decrease |
| -OCH₃ | Electron-Donating | Increase | Decrease |
This table is illustrative and based on general principles of electronic effects in aromatic systems.
Modulation of Chiral Induction and Enantioselectivity via Structural Modifications of the this compound Scaffold
The inherent chirality of the this compound scaffold makes it a valuable chiral auxiliary or building block in asymmetric synthesis. The stereocenter at the C2 position can effectively control the stereochemical outcome of reactions at adjacent or remote positions. The effectiveness of this chiral induction can be modulated by structural modifications.
Research on asymmetric synthesis using chiral pool amino acids demonstrates that the existing stereocenter can direct the formation of new stereocenters with high diastereoselectivity. mdpi.com The steric bulk and electronic nature of substituents on the chiral scaffold play a critical role in dictating the facial selectivity of an approaching reagent.
For instance, increasing the steric hindrance of the protecting group on the amino or hydroxyl function of this compound can enhance the differentiation between the two faces of a prochiral substrate, leading to higher enantioselectivity in reactions such as asymmetric reductions or additions. Similarly, modifications to the methoxyphenyl group, such as the introduction of bulky substituents at the ortho-position, can further influence the conformational preferences of the molecule, thereby impacting the transmission of chirality.
Conformational Analysis and its Influence on Chemical Behavior in Stereoselective Processes
The three-dimensional conformation of this compound and its derivatives is a key determinant of their chemical behavior, particularly in stereoselective reactions. Intramolecular hydrogen bonding between the amino and hydroxyl groups can lead to a more rigid, cyclic-like transition state, which can enhance stereocontrol.
Studies on similar 2-amino-N-(substituted)propan-1-ol derivatives have shown that the conformation can be influenced by the environment, such as the solvent or the crystalline state. researchgate.net For example, in non-polar solvents, conformations stabilized by intramolecular hydrogen bonds are favored. In contrast, polar, protic solvents can disrupt these interactions, leading to a more flexible structure.
The conformation of the 2-methoxyphenyl group relative to the chiral side chain is also of significant importance. The rotational barrier around the C-C bond connecting the aromatic ring and the propanol (B110389) backbone can be influenced by substituents on the ring. This rotation affects the spatial orientation of the methoxy group, which can in turn influence the steric and electronic environment of the chiral centers. An unusual antiperiplanar arrangement about an ether group has been observed in a related structure, highlighting the potential for unexpected conformational preferences. researchgate.net
Development of Novel Analogues for Advanced Research Applications
The this compound scaffold serves as a versatile starting point for the synthesis of novel analogues with potential applications in various fields of chemical research. The development of new synthetic methodologies allows for the introduction of a wide range of functional groups and structural motifs.
The synthesis of novel analogues often involves the modification of the amino and hydroxyl groups. For example, the amino group can be acylated, alkylated, or incorporated into heterocyclic systems. The hydroxyl group can be esterified, etherified, or oxidized to a carbonyl group. These modifications can lead to compounds with new chemical properties and potential biological activities.
Drawing inspiration from the synthesis of loperamide (B1203769) analogs and N-substituted β-amino acid derivatives, one can envision the preparation of novel compounds by reacting this compound with various electrophiles. mdpi.comnih.gov For example, reaction with substituted benzaldehydes could yield Schiff bases, which can be further reduced to secondary amines. Multicomponent reactions, which have been successfully employed for the synthesis of polysubstituted 2-amino-4H-pyran-3-carbonitriles, could also be adapted to generate complex molecules from this chiral building block. researchgate.net
Q & A
Q. What are the optimal synthetic routes for (R)-2-Amino-3-(2-methoxyphenyl)propan-1-ol, and how can enantiomeric purity be ensured?
The synthesis typically involves stereoselective reduction or asymmetric catalysis. Key steps include:
- Chiral resolution : Use of chiral auxiliaries (e.g., L-proline derivatives) to direct stereochemistry during the reduction of ketone intermediates.
- Catalytic asymmetric hydrogenation : Employing transition-metal catalysts (e.g., Ru-BINAP complexes) to achieve high enantiomeric excess (ee) in the final product .
- Characterization : Confirm enantiopurity via chiral HPLC (e.g., Chiralpak® columns) and optical rotation measurements.
Q. How is the compound characterized analytically to confirm structural integrity?
Standard protocols include:
- NMR spectroscopy : H and C NMR to verify the methoxyphenyl group (δ ~3.8 ppm for OCH) and amino-propanol backbone.
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular formula (CHNO) and isotopic pattern.
- X-ray crystallography : For absolute stereochemical confirmation if crystalline derivatives are available .
Advanced Research Questions
Q. What methodologies are used to investigate the compound’s bioactivity and mechanism of action?
- Molecular docking : Predict binding affinity to targets (e.g., GPCRs or enzymes) using software like AutoDock Vina. For example, analogs with methoxyphenyl groups show affinity for adrenergic receptors .
- Cellular assays : MTT assays on cancer cell lines (e.g., HepG2, HeLa) to assess cytotoxicity. IC values are compared with structural analogs to infer SAR .
- Enzyme inhibition studies : Kinetic assays (e.g., fluorogenic substrates) to evaluate inhibition constants (K) for enzymes like monoamine oxidases .
Q. How can researchers resolve contradictions in bioactivity data across different studies?
- Batch variability analysis : Verify compound purity (≥95% via HPLC) and stereochemical consistency (ee ≥98%) to exclude impurities as confounding factors.
- In silico ADMET profiling : Use tools like SwissADME to predict metabolic stability, which may explain discrepancies in in vivo vs. in vitro results .
- Receptor isoform specificity : Test activity against related receptor subtypes (e.g., α vs. α-adrenergic receptors) to identify target selectivity .
Q. What strategies are employed to study the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to stress conditions (e.g., pH 1–13, 40–80°C) and monitor degradation products via LC-MS.
- Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify remaining compound to assess susceptibility to esterase/protease activity .
- Solid-state stability : Accelerated storage tests (40°C/75% RH) to evaluate hygroscopicity and polymorphic transitions .
Q. How do structural analogs of this compound compare in SAR studies?
- Fluorophenyl analogs : Substituting 2-methoxy with 4-fluoro (e.g., (R)-2-Amino-3-(4-fluorophenyl)propan-1-ol) increases lipophilicity (logP +0.5) but reduces aqueous solubility, affecting bioavailability .
- Chlorophenyl derivatives : Introducing Cl at the 5-position (e.g., 1-Amino-1-(5-chloro-2-methoxyphenyl)propan-2-ol) enhances binding to serotonin receptors but introduces hepatotoxicity risks .
- Trifluoromethoxy variants : Improved metabolic stability due to electron-withdrawing effects but require chiral chromatography for purification .
Methodological Considerations
Q. What experimental designs are critical for optimizing enantioselective synthesis?
- DoE (Design of Experiments) : Vary catalyst loading (1–5 mol%), H pressure (10–50 bar), and temperature (25–60°C) to maximize ee and yield.
- Kinetic resolution : Monitor reaction progress via inline FTIR to halt reactions at optimal conversion (e.g., 50% for maximum ee in asymmetric catalysis) .
Q. How is computational chemistry applied to predict the compound’s interactions with biological targets?
- MD simulations : Run 100-ns trajectories to assess binding mode stability to targets like Hsp90, a chaperone protein implicated in cancer .
- Free energy calculations : Use MM/GBSA to rank binding affinities of analogs and guide lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
